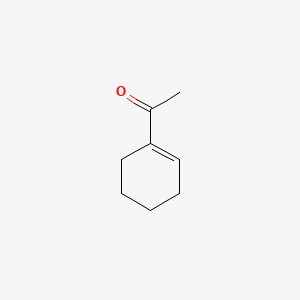

1-Acetyl-1-cyclohexene

描述

Historical Context of 1-Acetyl-1-cyclohexene Synthesis and Derivatives

The preparation of this compound has been documented through several distinct synthetic routes over the years. Early methods primarily relied on classical organic reactions to construct the α,β-unsaturated ketone framework. One of the foundational methods involves the Friedel-Crafts acylation of cyclohexene (B86901) using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. ontosight.aiorgsyn.org Another established pathway is the acid-catalyzed rearrangement of 1-ethynylcyclohexanol. orgsyn.org This reaction has been effectively carried out using reagents such as formic acid or phosphorus pentoxide. orgsyn.org

Further synthetic strategies have included the dehydrohalogenation and subsequent hydrolysis of ethylidenecyclohexane (B92872) nitrosochloride. orgsyn.org The versatility of this compound extends to its derivatives, which are subjects of synthetic interest. For instance, this compound is a starting material for the chemoenzymatic synthesis of enantiomerically pure bicyclic δ-halo-γ-lactones, a process that involves a lipase-catalyzed kinetic resolution as a key step. mdpi.com

| Synthesis Method | Reactants | Catalyst/Reagent | Reference |

| Friedel-Crafts Acylation | Cyclohexene, Acetyl Chloride | Aluminum Chloride | ontosight.aiorgsyn.org |

| Rearrangement | 1-Ethynylcyclohexanol | Formic Acid or Oxalic Acid | orgsyn.org |

| Dehydration/Rearrangement | 1-Ethynylcyclohexanol, Benzene (B151609) | Phosphorus Pentoxide | orgsyn.org |

Significance of Vinyl Ketones in Chemical Synthesis

Vinyl ketones, the class of compounds to which this compound belongs, are highly valuable intermediates in organic synthesis due to their characteristic reactivity. wikipedia.orgnih.gov Classified as enones, they possess a conjugated system where a carbon-carbon double bond is directly attached to a carbonyl group. wikipedia.org This electronic arrangement makes them susceptible to both electrophilic and nucleophilic attacks, rendering them useful in a multitude of carbon-carbon bond-forming reactions. fiveable.me

A key feature of vinyl ketones is their role as excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. nih.gov This reactivity is famously exploited in the Robinson Annulation, a powerful method for forming six-membered rings by combining a Michael addition with a subsequent intramolecular aldol (B89426) condensation. fiveable.mersc.org Methyl vinyl ketone is a classic reagent in this reaction. fiveable.mersc.org

Furthermore, vinyl ketones are effective dienophiles in Diels-Alder reactions, enabling the construction of cyclic and bicyclic systems. nih.govresearchgate.net Their utility also extends to polymerization, where they can act as monomers to create photo-responsive and photodegradable polyvinyl ketones. mdpi.com The versatility of vinyl ketones has cemented their importance as building blocks in the total synthesis of complex natural products and pharmaceuticals. wikipedia.orgacs.orgnih.gov They are also used in various other synthetic transformations, including Heck reactions, Nazarov cyclizations, and Rauhut-Currier reactions. nih.govresearchgate.netdal.carsc.org

Overview of Research Trajectories for this compound

This compound continues to be a substrate of interest in contemporary organic chemistry research, particularly in the development of new synthetic methodologies. A significant area of its application is in asymmetric catalysis, where chemists aim to create chiral molecules with high enantioselectivity.

Research has demonstrated the use of this compound in organocatalytic asymmetric Michael addition reactions with nitroolefins. researchgate.net This represents a notable achievement, as it is among the first instances of an α-branched enone being successfully activated by an amine catalyst for such a reaction. researchgate.net The resulting Michael adducts can be further cyclized to form bicyclic compounds. researchgate.net

Another prominent research trajectory involves its use in organocatalytic asymmetric [4+2] cycloaddition reactions. researchgate.net These reactions provide a practical route for synthesizing fused carbocyclic systems containing multiple contiguous stereocenters with high levels of control over the stereochemical outcome. researchgate.net The compound has also been employed in the one-pot synthesis of various cyclopentenone derivatives by reacting it with a range of aromatic and heterocyclic aldehydes. researchgate.net

Furthermore, this compound is a substrate in transition-metal-catalyzed reactions. For example, its oxime derivatives react with alkenes in the presence of a rhodium catalyst to regioselectively form substituted pyridines. nih.gov It has also been studied in reactions with vanadium oxychloride complexes, leading to γ-alkoxylation and/or aromatization products. bohrium.com The reduction of this compound is a key step in the multi-step synthesis of biologically active bicyclic δ-halo-γ-lactones. mdpi.com

| Research Application | Reaction Type | Catalyst/Reagents | Product Type | Reference |

| Asymmetric Synthesis | Michael Addition | Amine Organocatalyst, Nitroolefins | Bicyclic Compounds | researchgate.net |

| Asymmetric Synthesis | [4+2] Cycloaddition | Organocatalyst | Fused Carbocycles | researchgate.net |

| Multi-component Reaction | Aldol/Cyclization | Base, Aldehydes | Cyclopentenone Derivatives | researchgate.net |

| Heterocycle Synthesis | C-H Activation/Annulation | Rhodium complex, Oxime Ester, Alkene | Substituted Pyridines | nih.gov |

| Chemoenzymatic Synthesis | Reduction/Halolactonization | NaBH₄, Lipase (B570770), NBS/NCS/I₂ | Bicyclic δ-halo-γ-lactones | mdpi.com |

| Functionalization | Allylic Oxidation | VO(OEt)Cl₂ | 1-Acetyl-3-ethoxy-1-cyclohexene | bohrium.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(cyclohexen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYLUDGDHUEBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862478 | |

| Record name | 1-(Cyclohex-1-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Acetylcyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

932-66-1, 88449-93-8 | |

| Record name | 1-Acetylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088449938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Cyclohex-1-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-enylmethylketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7539U6WQBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Acetyl 1 Cyclohexene and Its Precursors

Direct Acetylation of Cyclohexene (B86901)

The direct acetylation of cyclohexene presents a primary route for the synthesis of 1-acetyl-1-cyclohexene. This transformation is predominantly achieved through electrophilic acylation reactions, where an acetyl group is introduced onto the cyclohexene ring.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a direct method for the acylation of alkenes like cyclohexene. This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst.

The Darzens–Nenitzescu synthesis of ketones, a variation of the Friedel-Crafts reaction, specifically describes the acylation of cyclohexene with acetyl chloride to yield a methylcyclohexenylketone. wikipedia.org In this process, the Lewis acid, commonly aluminum chloride (AlCl₃), activates the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic double bond of cyclohexene, leading to the formation of a carbocation intermediate. Subsequent deprotonation results in the formation of this compound.

It is important to note that the product ketone can form a stable complex with the Lewis acid catalyst, often necessitating the use of stoichiometric or greater amounts of the catalyst. wikipedia.org

| Reagent/Catalyst | Role |

| Cyclohexene | Starting alkene |

| Acetyl Chloride | Acylating agent |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst |

Catalytic Systems in Cyclohexene Acylation

While traditional Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acids, modern research has focused on developing more efficient catalytic systems. These systems aim to reduce catalyst loading, improve selectivity, and employ more environmentally benign catalysts.

Various catalytic approaches have been explored for the synthesis of cyclohexene derivatives. nih.govacs.org For instance, an iridium(I) catalyst, in conjunction with a bulky electron-rich phosphine (B1218219) ligand (CataCXium A), has been utilized in a process that favors acceptorless dehydrogenation to produce acyl-cyclohexene products in high yields. nih.govacs.org This method is noted for being atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org

Other catalytic strategies for cyclohexene synthesis, though not direct acylation, highlight the ongoing development in this area. These include ring-closing metathesis (RCM) and catalytic cyclotrimerization. nih.govacs.org Additionally, the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), has been investigated for transformations involving cyclohexene, such as transfer hydrogenation. acgpubs.org While not a direct acylation method, this demonstrates the broad interest in catalytic modifications of the cyclohexene scaffold.

| Catalyst System | Description | Byproducts |

| Iridium(I) with CataCXium A | Favors acceptorless dehydrogenation to form acyl-cyclohexenes. nih.govacs.org | Water, Hydrogen gas nih.govacs.org |

Synthesis from 1-Ethynylcyclohexanol

An alternative synthetic pathway to this compound involves the rearrangement of 1-ethynylcyclohexanol. This approach leverages the transformation of a tertiary acetylenic alcohol into an α,β-unsaturated ketone.

Acid-Catalyzed Rearrangements

The acid-catalyzed rearrangement of tertiary α-ethynyl carbinols to α,β-unsaturated ketones is a well-established transformation known as the Meyer-Schuster rearrangement. In the case of 1-ethynylcyclohexanol, treatment with a strong acid catalyst promotes the protonation of the hydroxyl group, followed by the elimination of water to form a carbocation. A subsequent 1,2-hydride shift and tautomerization lead to the formation of the thermodynamically more stable conjugated ketone, this compound.

This rearrangement is a powerful tool for the synthesis of α,β-unsaturated carbonyl compounds from readily available acetylenic alcohols.

Formic Acid Mediated Routes

Formic acid can also be employed to facilitate the rearrangement of 1-ethynylcyclohexanol to this compound, a reaction sometimes referred to as the Rupe rearrangement. While mechanistically similar to other acid-catalyzed rearrangements, the use of formic acid can sometimes lead to the formation of α,β-unsaturated aldehydes in addition to ketones, depending on the substrate. However, for 1-ethynylcyclohexanol, the primary product is this compound. The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired ketone.

Dehydrohalogenation and Hydrolysis of Nitrosochlorides

A less common but viable synthetic route to this compound involves the dehydrohalogenation and subsequent hydrolysis of cyclohexene nitrosochloride. This multi-step process begins with the addition of nitrosyl chloride (NOCl) to cyclohexene, which forms a nitrosochloride dimer.

This intermediate can then be treated with a base to induce dehydrohalogenation, leading to the formation of an α-chloro-oxime. Subsequent hydrolysis of the α-chloro-oxime under acidic conditions yields the corresponding ketone, this compound. This method provides an alternative pathway to the target compound, starting from the parent alkene, cyclohexene.

Diene-Based Syntheses

Diene-based syntheses offer classical routes to the cyclohexene core structure inherent in this compound. These methods leverage the reactivity of conjugated dienes in addition and cycloaddition reactions to build the six-membered ring.

Addition of Dienes to Vinylacetylene in the Presence of Mercury Salts

A notable method for the preparation of this compound and its related compounds involves the addition of a suitable diene to vinylacetylene. orgsyn.org This reaction is conducted in the presence of water and a mercury salt, which acts as a catalyst. The process facilitates the formation of the cyclohexene ring and the simultaneous introduction of the acetyl functional group. This approach provides a direct route to the target molecule from simple, unsaturated precursors.

Diels-Alder Cycloaddition Strategies and Related Carbocyclic Systems

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is employed to create complex carbocyclic systems related to this compound. cerritos.eduprinceton.edu This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile. For instance, dienes such as 1-(α-styryl)cyclohexene can react with various dienophiles like maleic anhydride to stereospecifically generate polycarbocyclic systems. While not a direct synthesis of this compound itself, these strategies are fundamental for building the substituted cyclohexene framework from which it can be derived. The reaction's predictability and stereochemical control make it a valuable method for accessing complex molecular architectures. princeton.eduyoutube.com

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods combine the selectivity of biological catalysts with traditional chemical reactions to produce enantiomerically pure compounds. These strategies are particularly important for the synthesis of chiral molecules derived from this compound.

Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

A key chemoenzymatic strategy begins with the reduction of this compound to its corresponding racemic alcohol, 1-(cyclohex-1-en-1-yl)ethanol. This racemic mixture can then be resolved using lipase-catalyzed kinetic resolution. units.it In this process, an enzyme, such as a lipase (B570770) from Candida antarctica (CAL-B), selectively acylates one enantiomer of the alcohol, leaving the other unreacted. units.itmdpi.com This allows for the separation of the two enantiomers with high enantiomeric excess (ee). This method is a cornerstone for producing optically pure intermediates that can be used in the synthesis of more complex chiral molecules.

Table 1: Lipase-Catalyzed Resolution of Racemic Alcohols

| Enzyme Source | Reaction Type | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Pseudomonas cepacia | Hydrolysis / Acylation | Racemic amines and alcohols | High enantioselectivity (E > 200) | units.it |

| Candida antarctica B (CAL-B) | Acylation | Racemic 1-(cyclohex-1-en-1-yl)ethanol | Separation of enantiomers (ee ≥99%) |

Chiral Transfer in Rearrangement Reactions

Following the kinetic resolution of 1-(cyclohex-1-en-1-yl)ethanol, the chirality established in the alcohol can be transferred to a new stereocenter through a rearrangement reaction. For example, the enantiomerically enriched alcohol can be used to synthesize intermediates like ethyl 2-(2-ethylidenecyclohexyl)acetate, where the original chirality dictates the stereochemistry of the final product. Such pericyclic cascade reactions, which can involve sigmatropic rearrangements, are powerful for transferring stereochemical information from a chiral auxiliary or a resolved stereocenter to a newly formed part of the molecule, ensuring high enantioselectivity in the final product. nih.gov

One-Pot Synthesis of Cyclopentenone Derivatives Utilizing this compound

While not a synthesis of this compound itself, this compound can serve as a precursor in the one-pot synthesis of other valuable molecules, such as cyclopentenone derivatives. One-pot syntheses are highly efficient as they combine multiple reaction steps in a single reaction vessel, avoiding the need to isolate intermediates. researchgate.netrsc.org For instance, a bicyclic enone intermediate for the synthesis of (±)-jiadifenin was prepared in high yield through a one-pot protocol involving the conversion of a cyclohexanone (B45756) derivative to a β-ketophosphonate, followed by an intramolecular Horner–Wadsworth–Emmons reaction. acs.org Similar strategies could potentially be adapted for derivatives of this compound to access complex cyclopentenone structures. organic-chemistry.orgnih.gov

Novel Cyclization Strategies Involving 1-Acetyl-1-cyclopentene (B107880) Analogs

Recent advancements in synthetic organic chemistry have led to the development of innovative cyclization strategies for the preparation of 1-acetyl-1-cyclopentene analogs. These methods often focus on improving efficiency, yield, and chemoselectivity. A notable example is the synthesis of 1-acetyl-4-isopropenyl-1-cyclopentene, a valuable intermediate in the synthesis of natural products, through a chemoselective cyclization of 4-methyl-3-(oxobutyl)-4-pentenal. researchgate.netscielo.brscienceopen.com

The precursor, 4-methyl-3-(oxobutyl)-4-pentenal, is synthesized from limonene-oxide. researchgate.netsemanticscholar.org The direct oxidation of limonene-oxide with potassium periodate (B1199274) (KIO₄) in water provides the keto-aldehyde in high yield. researchgate.netscielo.brscienceopen.com This initial step is a significant improvement over earlier multi-step procedures that involved the formation and isolation of a diol intermediate, which was often a low-yield and cumbersome process. researchgate.net

The research findings highlight the successful application of a chemoselective cyclization strategy to overcome the challenges associated with the synthesis of substituted 1-acetyl-1-cyclopentene analogs. The optimized reaction conditions and choice of reagents have led to a more practical and high-yielding synthetic route.

Table 1: Comparison of Synthetic Methodologies for 1-Acetyl-4-isopropenyl-1-cyclopentene

| Step | Previous Method | Novel Method |

|---|---|---|

| Precursor Synthesis | Formation and isolation of a diol intermediate from limonene-oxide. | Direct oxidation of limonene-oxide with KIO₄ in water to yield 4-methyl-3-(oxobutyl)-4-pentenal. |

| Cyclization | Cyclization of the keto-aldehyde. | Chemoselective cyclization of the keto-aldehyde using acidic Al₂O₃. |

| Overall Yield | 8% | ~70% |

Table 2: Detailed Research Findings for the Novel Cyclization Strategy

| Parameter | Details |

|---|---|

| Target Compound | 1-Acetyl-4-isopropenyl-1-cyclopentene |

| Precursor | 4-Methyl-3-(oxobutyl)-4-pentenal |

| Starting Material for Precursor | Limonene-oxide |

| Oxidizing Agent for Precursor Synthesis | Potassium periodate (KIO₄) |

| Cyclization Reagent | Acidic Aluminum Oxide (Al₂O₃) |

| Key Advantage | High chemoselectivity and significantly improved overall yield. |

Reactivity and Reaction Mechanisms of 1 Acetyl 1 Cyclohexene

Electrophilic Addition Reactions to the Cyclohexene (B86901) Moiety

The electron-rich π-bond of the cyclohexene ring is susceptible to attack by electrophiles, leading to addition reactions where the double bond is broken and two new sigma bonds are formed. wikipedia.org

Halogens such as bromine (Br₂) and chlorine (Cl₂) react with alkenes in what is known as halogenation. libretexts.org In the case of 1-Acetyl-1-cyclohexene, the reaction proceeds via an electrophilic addition mechanism. The process is initiated by the polarization of the halogen molecule as it approaches the π-bond, allowing one halogen atom to act as an electrophile. libretexts.org

The mechanism involves the formation of a cyclic halonium ion intermediate, where the electrophilic halogen atom bonds to both carbons of the original double bond. chemguide.co.uk This intermediate is then attacked by the halide anion (formed in the initial step) in a nucleophilic step. libretexts.org This attack occurs from the side opposite to the halonium ion, resulting in an anti-addition stereochemistry. youtube.com The reaction with bromine, for instance, would yield a trans-1,2-dibromo-1-acetylcyclohexane.

The addition of bromine chloride (BrCl), prepared in situ, to cyclohexene derivatives also proceeds through a similar two-stage mechanism involving a cyclic bromonium-ion intermediate, followed by a trans-opening of the ring by the chloride ion. researchgate.net

Table 1: Halogen Addition to this compound

| Reagent | Intermediate | Product Stereochemistry |

|---|---|---|

| Bromine (Br₂) | Cyclic Bromonium Ion | Anti-addition |

| Chlorine (Cl₂) | Cyclic Chloronium Ion | Anti-addition |

In atmospheric and combustion chemistry, the hydroxyl radical (•OH) is a highly reactive oxidant that can initiate the degradation of organic compounds like this compound. nih.govresearchgate.net The reaction proceeds primarily through two pathways: addition of the radical to the double bond or abstraction of a hydrogen atom from the molecule. researchgate.net

The electrophilic •OH radical can add to one of the carbons of the C=C double bond. researchgate.net This addition breaks the π-bond and forms a carbon-centered radical on the adjacent carbon. In the presence of oxygen, this radical intermediate reacts rapidly to form a β-hydroxy alkylperoxy radical. researchgate.net Subsequent reactions of this peroxy radical can lead to the formation of various oxygenated products, such as dicarbonyls, through the decomposition of intermediate cyclic 1,2-hydroxyalkoxy radicals. nih.gov Studies on cyclohexene show that this pathway leads to ring-opening and the formation of 1,6-hexanedial. researchgate.netnih.gov

The hydroxyl radical can also abstract a hydrogen atom from a C-H bond on the this compound molecule. researchgate.net This process, known as hydrogen atom transfer (HAT), can occur at several positions, including the allylic positions on the cyclohexene ring or the acetyl group. researchgate.net Abstraction from an allylic position is often favorable due to the resonance stabilization of the resulting radical. Once formed, the carbon-centered radical can react with oxygen and undergo further reactions, leading to a different set of degradation products, such as various hydroxy-ketones. researchgate.net

Table 2: OH Radical Reaction Pathways

| Pathway | Initial Step | Key Intermediate |

|---|---|---|

| OH-Addition | Electrophilic addition of •OH to the C=C bond | β-hydroxy alkyl radical |

| H-Abstraction | Removal of a hydrogen atom by •OH | Carbon-centered radical |

Hydroxyl Radical Initiated Degradation Pathways

Nucleophilic Additions to the Carbonyl Group

The carbonyl group of this compound features a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes the carbonyl carbon a target for nucleophilic attack. libretexts.org In a nucleophilic addition reaction, a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the oxygen carries a negative charge. youtube.com This alkoxide intermediate is then typically protonated by a weak acid (like water or an alcohol added during workup) to yield an alcohol. youtube.com

A wide range of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard reagents), cyanide ions, and hydrides. For example, the reaction with a Grignard reagent (R-MgBr) would first form a tertiary alcohol upon protonation.

Table 3: Examples of Nucleophilic Addition to the Carbonyl Group

| Nucleophile | Intermediate Product | Final Product (after protonation) |

|---|---|---|

| Cyanide (CN⁻) | Cyanohydrin alkoxide | Cyanohydrin |

| Grignard Reagent (R-MgX) | Magnesium alkoxide | Tertiary Alcohol |

Michael Addition Reactions

As an α,β-unsaturated ketone, this compound is an ideal Michael acceptor. wikipedia.orgorganic-chemistry.org The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile to the conjugated system. masterorganicchemistry.com This reaction is characteristic of "soft" nucleophiles, such as enolates, enamines, or organocuprates. youtube.com

The mechanism begins with the nucleophile (the Michael donor) attacking the β-carbon of the cyclohexene ring (the carbon furthest from the carbonyl group in the C=C-C=O system). masterorganicchemistry.com This attack pushes the π-electrons of the double bond onto the α-carbon, and the carbonyl π-electrons onto the oxygen atom, forming a resonance-stabilized enolate intermediate. wikipedia.org This enolate is then protonated, typically during a workup step, to yield the final 1,4-adduct. masterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon bonds. organic-chemistry.org

Table 4: Michael Addition to this compound

| Reaction Type | Nucleophile (Michael Donor) | Site of Attack | Key Intermediate |

|---|

Organocatalytic Asymmetric Michael Addition to Nitroolefins

The enantioselective organocatalytic Michael addition of this compound to various nitroolefins has been successfully developed. rsc.org This reaction marks a significant advancement as it is the first instance of an α-branched enone being activated by an amine catalyst for an asymmetric Michael addition to an electrophile. rsc.org

The process is typically catalyzed by a chiral primary amine, such as one derived from 9-amino-9-deoxyepiquinine, in the presence of an acid co-catalyst like 2-fluorobenzoic acid. This catalytic system facilitates the reaction between this compound and a range of aromatic and aliphatic nitroolefins. The reaction generally proceeds with good to moderate enantioselectivity. For example, the addition to nitrostyrene (B7858105) can achieve an enantiomeric excess (ee) of up to 77%. rsc.org The scope of the reaction is broad, accommodating various substituents on the nitroolefin. rsc.org

The resulting Michael adducts are valuable intermediates that can be further transformed. For instance, they can be cyclized to form bicyclic compounds, which can be valuable in the synthesis of more complex molecules. rsc.org

Table 1: Selected Results for the Asymmetric Michael Addition of this compound to Nitroolefins

| Nitroolefin | Catalyst | Co-catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Nitrostyrene | Chiral Primary Amine-Thiourea | 2-Fluorobenzoic Acid | 71 | 58 |

| 4-Chloronitrostyrene | Chiral Primary Amine-Thiourea | 2-Fluorobenzoic Acid | 75 | 70 |

| 4-Methoxynitrostyrene | Chiral Primary Amine-Thiourea | 2-Fluorobenzoic Acid | 80 | 77 |

Sequential Michael Reactions for Multifunctionalized Systems

The products derived from the Michael addition of this compound to nitroolefins serve as precursors for sequential reactions to create multifunctionalized systems. The initial Michael adducts can be cyclized to create bicyclic compounds. rsc.org This subsequent reaction demonstrates the utility of the initial Michael addition for building molecular complexity in a stepwise fashion. This tandem approach, where a Michael addition is followed by a cyclization, is a powerful strategy in organic synthesis. rsc.org

Cycloaddition Reactions

Asymmetric Organocatalytic [4+2] Cycloadditions

This compound can participate in highly diastereo- and enantioselective [4+2] cycloaddition reactions with enones that contain a cyano group. x-mol.com These reactions are effectively promoted by a chiral primary amine catalyst (at a loading of 20 mol-%) along with 2-fluorobenzoic acid as an additive. This catalytic system consistently produces high yields and achieves good to excellent levels of enantioselectivity. x-mol.com

Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing polycyclic systems. In this reaction, the diene and dienophile are part of the same molecule, linked by a chain of atoms. masterorganicchemistry.comnih.gov For a derivative of this compound to undergo an IMDA reaction, it would need to be modified to contain a dienophile connected to the cyclohexene ring via a suitable tether. The reaction's success and stereochemical outcome are highly dependent on the length and nature of this tether, which influences the geometry of the transition state. masterorganicchemistry.com Generally, IMDA reactions are most effective when they lead to the formation of new five or six-membered rings. masterorganicchemistry.com

Aza-Diels Alder Reactions

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.org When an α,β-unsaturated imine (a 1-azadiene) is used as the 4π component and a ketone (like the acetyl group in this compound) acts as the 2π component, the reaction can produce nitrogen-containing heterocyclic compounds. mdpi.com The mechanism can be either a concerted pericyclic reaction or a stepwise process, depending on the substrates and reaction conditions. wikipedia.org The presence of an electron-withdrawing group on the nitrogen of the imine can increase the reaction rate. wikipedia.org

Rearrangement Reactions

While this compound can be synthesized via the rearrangement of 1-ethynyl cyclohexanol, it can also undergo rearrangement reactions itself. guidechem.com One of the fundamental rearrangement reactions applicable to ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxy acid or hydrogen peroxide. wiley-vch.de In the case of this compound, the acetyl group's methyl group would migrate, leading to the formation of cyclohex-1-en-1-yl acetate. The migratory aptitude generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. wiley-vch.de

Another potential transformation is the Willgerodt-Kindler reaction, which involves the conversion of an aryl alkyl ketone to the corresponding amide and carboxylic acid upon heating with sulfur and an amine. While typically applied to aryl alkyl ketones, related transformations could potentially be applied to cyclic enones like this compound under specific conditions.

Johnson-Claisen Rearrangement in Derivative Synthesis

The Johnson-Claisen rearrangement is a crucial step in a chemoenzymatic, multi-step synthesis that begins with this compound to produce enantiomerically pure bicyclic δ-halo-γ-lactones. tubitak.gov.trsemanticscholar.org This semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement is pivotal for transferring chirality from a precursor alcohol to create a new carbon-carbon bond with high stereocontrol. tubitak.gov.tr

The synthetic sequence commences with the reduction of this compound to its corresponding secondary allylic alcohol, 1-(cyclohex-1-en-1-yl)ethanol. This racemic alcohol then undergoes a lipase-catalyzed kinetic resolution. The resolved chiral alcohol is subsequently reacted with an orthoester, such as triethyl orthoacetate, under acidic conditions. This reaction forms a transient ketene (B1206846) acetal (B89532) intermediate which immediately undergoes the Johnson-Claisen rearrangement upon heating. The rearrangement results in the formation of a γ,δ-unsaturated ester, specifically ethyl 2-(2-ethylidenecyclohexyl)acetate, effectively transferring the stereocenter from the alcohol to a new quaternary carbon. tubitak.gov.trsemanticscholar.org This ester is a key intermediate that is further processed to yield the target lactone derivatives. tubitak.gov.tr

Table 1: Synthetic Sequence from this compound to γ,δ-Unsaturated Ester

| Step | Reactant | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | This compound | Sodium borohydride | rac-1-(Cyclohex-1-en-1-yl)ethanol | Ketone Reduction |

| 2 | rac-1-(Cyclohex-1-en-1-yl)ethanol | Lipase (B570770) CAL-B, vinyl acetate | (S)-1-(Cyclohex-1-en-1-yl)ethanol | Enzymatic Kinetic Resolution |

| 3 | (S)-1-(Cyclohex-1-en-1-yl)ethanol | Triethyl orthoacetate, propionic acid | Ethyl (E/Z)-2-((S)-2-ethylidenecyclohexyl)acetate | Johnson-Claisen Rearrangement |

Derivatization and Functionalization

This compound serves as a versatile starting material for the synthesis of a variety of more complex molecules, including halogenated lactones, heterocyclic systems, and unique hydrocarbon frameworks.

Formation of Bicyclic δ-Halo-γ-lactones

As an extension of the Johnson-Claisen rearrangement discussed previously, this compound is the precursor for enantiomerically enriched bicyclic δ-halo-γ-lactones. tubitak.gov.trsemanticscholar.org Following the formation of the chiral γ,δ-unsaturated ester, the synthetic sequence proceeds with the hydrolysis of the ester to the corresponding carboxylic acid. This unsaturated acid is then subjected to an electrophilic iodolactonization, bromolactonization, or chlorolactonization reaction. tubitak.gov.tr

In this step, a halogen source (e.g., I₂, N-bromosuccinimide, or N-chlorosuccinimide) activates the exocyclic double bond, leading to the formation of a transient halonium ion. The carboxylate group then acts as an intramolecular nucleophile, attacking the cyclic intermediate in a highly stereospecific manner to form the bicyclic δ-halo-γ-lactone. This process establishes two new stereogenic centers with a defined configuration. tubitak.gov.tr These resulting halolactones have been investigated for their biological activities. tubitak.gov.trsemanticscholar.org

Synthesis of Vic-Dioximes and Metal Complexes

While direct synthesis from this compound is not prominently documented, a plausible route to a vic-dioxime derivative can be proposed based on established ketone chemistry. The synthesis of vic-dioximes (or glyoximes) typically requires an α-dicarbonyl precursor. For this compound, this can be achieved through nitrosation at the α'-carbon (the methylene (B1212753) group adjacent to the carbonyl).

The proposed reaction involves treating this compound with an acidic solution of sodium nitrite (B80452) or an alkyl nitrite. This would lead to an electrophilic nitrosation at the α'-position of the ketone, yielding an α-oximino ketone (a monoxime of an α-diketone). Subsequent reaction of this intermediate with hydroxylamine (B1172632) would convert the remaining ketone carbonyl into a second oxime group, thus forming the desired 1,2-cyclohexanedione (B122817) dioxime derivative.

These vic-dioxime ligands are exceptional chelating agents for transition metal ions, such as nickel(II), copper(II), and cobalt(II). The two nitrogen atoms of the dioxime coordinate to the metal center in a planar geometry, and the resulting complexes are often stabilized by intramolecular hydrogen bonds between the oxime groups. The general structure of these complexes involves a 1:2 metal-to-ligand ratio.

Preparation of Allenylcycloalkanes

The synthesis of allenylcycloalkanes from this compound can be envisioned through a multi-step sequence involving the formation and rearrangement of a propargyl alcohol intermediate. A viable strategy is the propargyl Claisen rearrangement.

In this approach, this compound would first be converted into a silyl (B83357) enol ether. Reaction of this enol ether with a propargylating agent would install the propargyl group at the α'-position. A subsequent semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement (Claisen rearrangement) of this intermediate would yield an α-allenyl ketone. nih.gov

Alternatively, a different route involves the 1,2-addition of an organometallic acetylide (e.g., ethynylmagnesium bromide) to the carbonyl group of this compound. This forms a tertiary propargyl alcohol. This alcohol can then serve as a precursor in reactions like the Myers allene (B1206475) synthesis, which converts propargyl alcohols into allenes via an arenesulfonylhydrazine intermediate and subsequent semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. wikipedia.org

Reactions with Cyclohexanone (B45756) in the Context of Aldol (B89426) Condensation

This compound can participate in a crossed (or mixed) aldol condensation with cyclohexanone. In this base-catalyzed reaction, cyclohexanone acts as the nucleophile, while this compound serves as the electrophile. organic-chemistry.org

The mechanism proceeds as follows:

Enolate Formation : A base (e.g., hydroxide (B78521) or alkoxide) abstracts an α-proton from cyclohexanone to form a resonance-stabilized enolate ion. organic-chemistry.org

Nucleophilic Attack : The cyclohexanone enolate attacks the electrophilic carbonyl carbon of the acetyl group on this compound. This forms a new carbon-carbon bond and results in a β-hydroxy ketone intermediate (an aldol addition product). nih.gov

Dehydration : Under heating or stronger basic conditions, the β-hydroxy ketone readily undergoes dehydration. A proton on the carbon alpha to both the original cyclohexanone carbonyl and the newly formed alcohol is abstracted, and the resulting enolate eliminates the hydroxide ion, forming a new double bond.

The final product is a highly conjugated enone, specifically 1-(cyclohex-1-en-1-yl)-3-(cyclohex-2-en-1-ylidene)propan-1-one, where the new double bond is in conjugation with the carbonyl group. For a crossed aldol reaction to be efficient and minimize self-condensation products, specific reaction conditions, such as the slow addition of the electrophile to a pre-formed enolate, are often employed. nih.govlookchem.com

Catalytic Oxidations and Kinetic Studies of this compound

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the catalytic oxidations and associated kinetic studies of this compound. While the catalytic oxidation of the parent compound, cyclohexene, is a widely investigated area with numerous studies on its epoxidation and allylic oxidation, similar detailed investigations for its acetyl-substituted derivative appear to be limited or not publicly available.

The introduction of an acetyl group to the cyclohexene ring is expected to significantly influence its reactivity in oxidation reactions. The electron-withdrawing nature of the acetyl group deactivates the double bond, making it less susceptible to electrophilic attack compared to cyclohexene. This deactivation would likely necessitate more potent catalytic systems or harsher reaction conditions to achieve oxidation. Furthermore, the presence of the carbonyl group introduces an additional potential site for reaction, which could lead to a more complex product distribution compared to the oxidation of cyclohexene.

Despite these interesting potential research avenues, dedicated studies on the catalytic oxidation of this compound, which would include the identification of effective catalysts, optimization of reaction conditions, and detailed kinetic analysis to elucidate reaction mechanisms, have not been reported in the available literature. Consequently, there is no data to present in the form of research findings or interactive data tables for this specific reaction.

Stereochemical Aspects of 1 Acetyl 1 Cyclohexene Chemistry

Enantioselective Transformations

Enantioselective transformations are crucial for producing enantiomerically pure compounds, which is of significant interest in the pharmaceutical and fine chemical industries. mdpi.com For cyclic substrates like 1-acetyl-1-cyclohexene, controlling the absolute configuration during a reaction is a key synthetic challenge. One powerful approach involves the asymmetric transformation of a pre-existing prochiral ring. organic-chemistry.org

A notable example of such a transformation is the enantioselective conjugate addition of organometallic reagents to α,β-unsaturated ketones, a class of compounds to which this compound belongs. For instance, the conjugate addition of dimethylzinc (B1204448) (Me₂Zn) to cyclohexenone, catalyzed by a chiral copper-phosphine complex, proceeds with high enantioselectivity. organic-chemistry.org The intermediate enolate formed in this reaction can be subsequently trapped by an electrophile, leading to the formation of a chiral product with a newly created stereocenter. organic-chemistry.org

Another significant enantioselective transformation is the isomerization of β,γ-unsaturated ketones to their α,β-unsaturated counterparts using chiral catalysts. nih.gov While this compound is already an α,β-unsaturated ketone, the principles of asymmetric proton transfer are relevant to its synthesis and potential reactions. This type of isomerization, which can be catalyzed by chiral diamines, establishes the stereochemistry at the α- or β-position, yielding optically active enones. nih.govbrandeis.edu

Table 1: Example of Enantioselective Conjugate Addition to a Cyclohexenone System organic-chemistry.org

| Reactant | Reagent | Catalyst System | Product | Enantiomeric Excess (ee) |

| Cyclohexenone | Dimethylzinc (Me₂Zn) | Copper Catalyst + Chiral Ligand | 3-Methylcyclohexanone | Up to 96% |

| Cyclohexenone | Dimethylzinc (Me₂Zn), then Allyl Acetate | Pd-mediated coupling | 2-allyl-3-methylcyclohexanone | 96% |

Diastereoselective Control in Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. ucla.edu In reactions involving this compound, which can lead to products with multiple stereocenters, controlling the relative configuration is essential. This control arises from asymmetric induction, where a resident stereocenter influences the configuration of a newly formed one. researchgate.net

The key to achieving high diastereoselectivity is the control over the conformation of the substrate and the transition state. researchgate.net For a cyclic system like this compound, the ring conformation (e.g., half-chair) plays a critical role in directing the approach of an incoming reagent. Steric and electronic interactions between the substituents on the ring and the reagent dictate the facial selectivity of the attack on the prochiral center. researchgate.net

For example, in the reduction of the carbonyl group of this compound or its derivatives, the hydride can attack from either the axial or equatorial face of the molecule. The preferred direction of attack is often governed by minimizing steric hindrance, a principle known as Felkin-Anh-Nougier model, or by chelation control if a chelating group is present. Similarly, in reactions like the Diels-Alder or Michael addition, the existing stereochemistry of the cyclohexane (B81311) ring will influence the stereochemical outcome at the new chiral centers. researchgate.net The development of metalloradical catalysis has also provided new avenues for controlling both enantioselectivity and diastereoselectivity in complex radical cascade cyclizations that can form bicyclic structures. nih.gov

Chiral Catalyst Development for Asymmetric Synthesis

The development of efficient chiral catalysts is a cornerstone of modern asymmetric synthesis. chiralpedia.com These catalysts, which are themselves chiral, create a chiral environment that biases the reaction pathway toward the formation of one enantiomer over the other. uwindsor.ca For transformations involving cyclic enones like this compound, several classes of chiral catalysts have been explored.

Organocatalysis, which uses small chiral organic molecules, has emerged as a powerful tool. chiralpedia.com For instance, cinchona alkaloid-derived primary-tertiary diamines have been designed as electronically tunable catalysts. nih.gov These catalysts can activate the substrate by forming a chiral iminium ion, which then undergoes a stereoselective reaction. This cooperative iminium-base catalysis has been successfully applied to the enantioselective isomerization of cyclohexenones. nih.gov

Metal-based catalysts, composed of a metallic element and a chiral organic ligand, are also widely used. chiralpedia.com Chiral rhodium catalysts have been employed for enantioselective cyclopropanation reactions of α,β-unsaturated compounds. mdpi.com In the context of this compound, such catalysts could potentially be used to functionalize the double bond stereoselectively. The principle involves the metal binding both the chiral ligand and the substrate, thereby directing the approach of the reagent to one face of the molecule. chiralpedia.com

Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Example Catalyst | Application |

| Organocatalyst | Cinchona Alkaloid-Derived Diamine nih.gov | Enantioselective isomerization of β,γ-unsaturated cyclohexenones nih.gov |

| Metal-Ligand Complex | Chiral Rhodium Catalysts mdpi.com | Enantioselective cyclopropanation of α-fluoroacrylates mdpi.com |

| Brønsted Acid | BINOL-derived N-triflyl phosphoramide (B1221513) rsc.org | Asymmetric iminium ion cyclization rsc.org |

Stereochemistry of Alkylation of Cyclohexane Derivatives

The alkylation of cyclohexane derivatives is a fundamental carbon-carbon bond-forming reaction where stereochemical control is critical. The stereochemical outcome of such reactions is highly dependent on the conformation of the six-membered ring and the direction of electrophilic attack. youtube.com

In the alkylation of an enamine derived from a cyclohexanone (B45756), the double bond within the six-membered ring adopts a half-chair conformation. This conformation presents two distinct faces for the attack by an electrophile. The bulky substituents on the ring will typically occupy a pseudo-equatorial position to minimize steric strain. youtube.com

The attack of an electrophile, such as an alkyl halide, can occur from either the top (less hindered) face or the bottom (more hindered) face. Attack from the more hindered face often proceeds through a more stable chair-like transition state, which can lead to the thermodynamically favored product. Conversely, attack from the less hindered face may lead to a product in a higher-energy twist-boat conformation, which then flips to a more stable chair form. youtube.com The balance between these pathways determines the diastereomeric ratio of the final product. For example, in the alkylation of the enamine of 4-tert-butylcyclohexanone (B146137) with propyl iodide, the reaction yields a significantly higher percentage of the trans product over the cis product, indicating a preferential attack from one face. youtube.com

Table 3: Stereochemical Outcome of Enamine Alkylation youtube.com

| Substrate | Electrophile | Product Ratio (trans:cis) | Major Product Conformation |

| Enamine of 4-tert-butylcyclohexanone | Propyl iodide | 90:10 | Trans |

Spectroscopic Characterization and Advanced Analytical Techniques in 1 Acetyl 1 Cyclohexene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Acetyl-1-cyclohexene by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the different protons can be assigned as follows.

The vinylic proton on the cyclohexene (B86901) ring (C2-H) appears as a multiplet around 6.92 ppm. This downfield shift is characteristic of protons attached to a carbon-carbon double bond. The protons on the carbons adjacent to the double bond (C3-H₂ and C6-H₂) are observed as multiplets in the range of 2.20-2.30 ppm. The protons of the acetyl group's methyl moiety (-COCH₃) present as a sharp singlet at approximately 2.26 ppm. The remaining methylene (B1212753) protons on the cyclohexene ring (C4-H₂ and C5-H₂) are found further upfield, typically in the region of 1.58-1.66 ppm.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For this compound in CDCl₃, the carbonyl carbon of the acetyl group is the most deshielded, appearing significantly downfield. The two sp² hybridized carbons of the cyclohexene ring also exhibit characteristic downfield shifts. The carbon atoms of the methylene groups in the ring and the methyl carbon of the acetyl group appear at more upfield positions. While specific documented spectra are not widely available in generalized literature, typical chemical shift ranges for similar α,β-unsaturated ketones can be used for theoretical assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. A strong, sharp absorption band is typically observed in the range of 1660-1685 cm⁻¹, which is indicative of the C=O stretching vibration of an α,β-unsaturated ketone. The conjugation of the carbonyl group with the carbon-carbon double bond lowers the frequency compared to a saturated ketone. The C=C stretching vibration of the cyclohexene ring gives rise to an absorption band around 1600-1640 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺). For this compound, with a molecular formula of C₈H₁₂O, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 124. The fragmentation pattern can provide further structural information. Common fragmentation pathways for ketones include the loss of the acetyl group or other neutral fragments, leading to the formation of characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. As an α,β-unsaturated ketone, it possesses a conjugated system that absorbs ultraviolet light. This absorption corresponds to the promotion of electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transition). A weaker absorption, corresponding to the n → π* transition of the non-bonding electrons on the oxygen atom to the π* orbital, is also expected. The wavelength of maximum absorbance (λmax) for the π → π* transition is typically in the range of 230-250 nm. The exact λmax can be influenced by the solvent used for the analysis.

Spectroscopic Probes for Reaction Monitoring

Spectroscopic techniques can be employed for in-situ and real-time monitoring of chemical reactions that produce or consume this compound. For instance, in the synthesis of this compound from the rearrangement of 1-ethynylcyclohexanol, IR spectroscopy can be used to monitor the progress of the reaction. The disappearance of the characteristic absorption bands of the starting material (e.g., the O-H stretch of the alcohol and the C≡C stretch of the alkyne) and the appearance of the C=O and C=C stretching bands of the product can be tracked over time to determine the reaction kinetics and endpoint. Similarly, NMR spectroscopy can be used to follow the conversion of reactants to products by monitoring the changes in the intensity of specific proton or carbon signals. These advanced analytical approaches are invaluable for optimizing reaction conditions and understanding reaction mechanisms.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental in the separation and analysis of this compound from reaction mixtures and in determining its purity. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful and widely utilized analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. researchgate.net This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry. In a typical GC/MS analysis, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. researchgate.net The separation of components within the mixture is based on their differential affinities for the stationary phase coating the inside of the column.

For this compound, the retention time, which is the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions. The retention index is a more standardized measure that helps in comparing results between different instruments and laboratories. The Kovats retention index, a common system, has been reported for this compound. nih.gov

Once the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The most common ionization technique is electron ionization (EI), which bombards the molecule with a high-energy electron beam, causing it to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of each fragment. This fragmentation pattern provides invaluable information for the structural elucidation and confirmation of the identity of this compound. In some cases, cyclohexene has been identified as a contaminant or a co-eluting compound in GC/MS analyses, depending on the solvent used. chromforum.org

Table 1: Reported Kovats Retention Indices for this compound nih.gov

| Stationary Phase Type | Retention Index |

| Standard non-polar | 931 |

| Semi-standard non-polar | 1023 |

This interactive table provides the reported Kovats retention indices for this compound on different types of stationary phases, aiding in its identification in GC analysis.

X-ray Diffraction (XRD) for Structural Elucidation (Implied by complex characterization)

X-ray Diffraction (XRD) is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern of spots or rings is unique to the crystalline structure of the material. For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for XRD analysis would first require crystallization of the compound at a lower temperature.

Should a suitable crystal be obtained, single-crystal XRD analysis could provide unambiguous proof of its molecular structure. The technique would yield precise bond lengths, bond angles, and torsion angles within the this compound molecule. This level of detail is crucial for understanding the molecule's conformation and any intermolecular interactions in the solid state. While specific crystallographic data for this compound is not widely reported in publicly available literature, the application of XRD remains a powerful, albeit conditional, tool for its definitive structural characterization. The successful application of this technique is contingent on the ability to grow a high-quality single crystal of the compound.

Computational and Theoretical Studies of 1 Acetyl 1 Cyclohexene

Quantum Chemical Calculations of Reaction Mechanisms

A key aspect of understanding reaction mechanisms is the determination of energy barriers, or activation energies. These barriers dictate the rate of a chemical reaction. Computational methods can be used to calculate the energy of the transition state relative to the reactants, thus providing a quantitative measure of the energy barrier.

While specific studies on the reaction energy barriers of 1-acetyl-1-cyclohexene are scarce, research on related compounds provides insight into the methodologies used. For instance, a study on limona ketone (4-acetyl-1-methyl-1-cyclohexene), a closely related compound, utilized quantum chemical calculations to determine the interconversion barrier between its equatorial and axial conformers. The calculated barrier height for this process was 20.9 kJ mol⁻¹ univ-lille.fr. This demonstrates the capability of these methods to provide valuable energetic information. Another study on the parent cyclohexene (B86901) molecule employed stochastic approximation methods to determine the heights of its energy barriers rjeid.com.

Transition State Theory (TST) is a fundamental theory in chemical kinetics that provides a framework for understanding and calculating reaction rates wikipedia.orglibretexts.org. TST postulates that a reaction proceeds through a high-energy transition state that is in a quasi-equilibrium with the reactants wikipedia.org. The rate of the reaction is then determined by the rate at which this transition state complex proceeds to products youtube.com.

The application of TST requires knowledge of the potential energy surface, particularly the properties of the transition state wikipedia.org. Quantum chemical calculations can provide the necessary information, such as the geometry and vibrational frequencies of the transition state, which can then be used within the TST framework to calculate rate constants. While TST is a powerful tool, its direct application to reactions involving this compound has not been extensively reported in the literature.

Kinetic Modeling and Rate Coefficient Determination

Kinetic modeling involves the development of mathematical models to describe the rates of chemical reactions. These models are essential for predicting the behavior of chemical systems under different conditions and for optimizing reaction processes. The determination of accurate rate coefficients is a crucial component of kinetic modeling.

Studies on the high-temperature autoignition of cyclohexene, the parent compound of this compound, have utilized kinetic modeling to understand its combustion chemistry nih.gov. In these studies, experimental data, such as ignition delay times, are compared with the predictions of detailed chemical kinetic mechanisms nih.gov. Such models include a vast network of elementary reactions with their corresponding rate coefficients. For instance, the reaction of cyclohexene with hydroxyl radicals has been studied, and the rate coefficients have been determined over a range of temperatures researchgate.net. While these studies provide a foundation for understanding the reactivity of the cyclohexene ring, specific kinetic models and rate coefficients for reactions of this compound are not well-documented.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes.

For cyclic compounds like this compound, conformational analysis is particularly important. The cyclohexene ring can adopt different conformations, and the orientation of the acetyl group can also vary. A computational study on the related molecule limona ketone (4-acetyl-1-methyl-1-cyclohexene) explored its conformational landscape using electronic structure calculations. This study identified the lowest energy conformer and provided insights into the internal rotation of the methyl group in the acetyl moiety univ-lille.fr.

MD simulations have been shown to be a reliable tool for the conformational analysis of cyclohexane (B81311) and its derivatives nih.gov. These simulations can reveal the different types of interconversions between conformations, such as chair-to-chair or twist-boat-to-chair, and the associated energy barriers nih.gov.

Table 1: Calculated Interconversion Barrier for a Related Compound

| Compound | Process | Calculated Barrier Height (kJ mol⁻¹) |

|---|

Structure-Activity Relationships (SAR) from Theoretical Perspectives

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Theoretical or computational approaches to SAR can provide valuable insights into the molecular features that are important for a desired biological effect, thereby guiding the design of new and more potent molecules.

While specific theoretical SAR studies focused solely on this compound are limited, research on derivatives containing the cyclohexene moiety can offer valuable perspectives. For example, a study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid scaffold investigated their anti-inflammatory, antiproliferative, and antibacterial activities mdpi.com. This study established several SARs, noting that the presence of a double bond in the cyclohexene ring increased the antiproliferative activity of certain compounds compared to their saturated cyclohexane analogues mdpi.com. Furthermore, the nature and position of substituents on other parts of the molecule were found to significantly influence the biological activity mdpi.com. These findings highlight the importance of the cyclohexene ring as a structural component in the design of bioactive compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-acetyl-1-methyl-1-cyclohexene (Limona Ketone) |

| Cyclohexene |

| Cyclohexane |

| Amidrazone derivatives |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 1-Acetyl-1-cyclohexene Transformations

The transformation of α,β-unsaturated ketones like this compound is a cornerstone of organic synthesis. Future research is intensely focused on creating more efficient, selective, and sustainable catalytic systems to control these reactions. A significant area of development is the use of zeolites and other mesoporous molecular sieves for Friedel-Crafts acylation reactions of cyclohexene (B86901), which can be a pathway to synthesize this compound and its analogs. researchgate.net Studies have investigated the influence of catalyst structure, concentration, and the nature of active sites on reaction conversion and selectivity, with zeolite Beta showing high conversion rates. researchgate.net

Another promising frontier is the advancement of asymmetric catalysis to produce chiral molecules. Organocatalytic transfer hydrogenation, for example, has been successfully applied to cyclic enones using Hantzsch esters and imidazolidinone catalysts, offering an operationally simple method to access enantioenriched products. princeton.edu Furthermore, the development of chiral N,N'-dioxide–scandium(III) complexes has enabled the first catalytic enantioselective 1,2-reduction of enones using potassium borohydride, yielding optically active allylic alcohols with high enantioselectivity. acs.org

Borane-catalyzed systems are also emerging as powerful tools. Through a process of 1,4-hydroboration and B–O/B–H transborylation, enones can undergo chemoselective alkene reduction, which can be rendered catalytic. ed.ac.uk Additionally, transition-metal catalysis continues to evolve, with nickel-catalyzed cross-dehydrogenative coupling reactions between aldehydes and alkenes providing a novel route to skipped enones. acs.org

The table below summarizes some of the emerging catalytic systems and their applications in transformations relevant to this compound.

| Catalytic System | Transformation Type | Key Features |

| Zeolite Beta | Friedel-Crafts Acylation | High conversion of cyclohexenes. researchgate.net |

| Chiral Imidazolidinones | Asymmetric Transfer Hydrogenation | Biomimetic approach, operational simplicity. princeton.edu |

| Chiral N,N'-Dioxide–Sc(III) Complexes | Enantioselective 1,2-Reduction | High enantioselectivity, mild conditions. acs.org |

| Organoboranes with HBpin | Chemoselective 1,4-Reduction | Catalytic turnover via B–O/B–H transborylation. ed.ac.uk |

| Nickel Complexes with Aryl Radicals | Cross-Dehydrogenative Coupling | Forms skipped enones from aldehydes and alkenes. acs.org |

Exploration of New Synthetic Pathways and Derivatizations

Beyond improving existing transformations, researchers are actively exploring fundamentally new ways to synthesize and derivatize the this compound scaffold. An atom-economical methodology has been developed to access substituted acyl-cyclohexenes from 1,5-diols, catalyzed by an iridium(I) complex. This process involves an acceptorless dehydrogenation followed by a redox-neutral cascade that includes a base-mediated rsc.orgrsc.org-hydride shift. researchgate.net

Cycloaddition-fragmentation sequences represent another innovative strategy. Starting from benzene (B151609) oxide, cycloaddition with a nitroso- or azo-dienophile, followed by fragmentation promoted by an alkyl lithium reagent, can generate a wide variety of highly substituted cyclohexene oxide derivatives with complete stereocontrol. acs.org Such methods open doors to novel functionalized cyclohexene structures that can be further elaborated.

The versatility of enaminones, which share structural similarities with this compound, also provides inspiration for new synthetic pathways. Visible light-mediated transformations of enaminones have been developed for various functionalizations, including C-H bond functionalization and the synthesis of diverse heterocyclic and carbocyclic compounds. ccspublishing.org.cn These photocatalytic methods offer mild and environmentally benign alternatives to traditional synthetic protocols.

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and synthetic methods. The use of state-of-the-art spectroscopic techniques for in-situ and operando studies is becoming increasingly vital. youtube.com Techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy and X-ray Absorption Spectroscopy allow for the sensitive detection of catalytic processes at solid-liquid interfaces, providing insights into reaction intermediates and the structure of the active catalyst under real working conditions. researchgate.netuu.nl

For instance, detailed mechanistic studies on the Pd-catalyzed alcohol oxidation have been conducted using in-situ ATR-IR, while the composition of homogeneous Pd complexes for alkoxycarbonylation of alkenes has been characterized by in-situ NMR and IR spectroscopy. researchgate.netrsc.org These techniques help to identify the resting states of catalysts and understand how different pre-catalysts behave under catalytic conditions. rsc.org The combination of multiple spectroscopic techniques provides complementary information on the molecular structure, oxidation state, and coordination environment of a working catalyst. uu.nl

Kinetic studies also play a critical role. The relative-rate method has been used to study the atmospheric oxidation of α,β-unsaturated ketones by OH radicals, providing crucial data on reaction kinetics. copernicus.org Mechanistic insights from these advanced studies are essential for optimizing reaction conditions and developing more robust and efficient catalytic systems for transformations involving this compound.

Integration of Computational Chemistry in Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and designing new chemical transformations. DFT calculations are widely used to investigate the mechanisms of reactions involving α,β-unsaturated ketones. For example, theoretical studies have been employed to understand the base-catalyzed hydrocyanation of enones, helping to logically design efficient catalysts with high selectivity. researchgate.net

Computational methods can also shed light on superelectrophilic activation of α,β-unsaturated ketones under superacidic conditions, revealing that the most plausible reaction pathways involve initial O-protonation followed by protonation on the α-carbon atom. rsc.org Furthermore, DFT has been used to investigate the mechanism of selective hydroboration of α,β-unsaturated carbonyl compounds catalyzed by metal-free complexes, comparing the favorability of 1,4- versus 1,2-hydroboration pathways. rsc.org

The energetics of nucleophilic additions, such as the conjugate addition of thiols to enones, have been computed using high-level methods like CBS-QB3. semanticscholar.org These studies can accurately predict substituent effects on reaction enthalpies and activation energies, considering factors like reactant stabilization and solvation. semanticscholar.org The synergy between computational predictions and experimental results accelerates the discovery and optimization of new reactions and catalysts for this compound.

| Computational Method | Application Area | Key Insights |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of hydrocyanation, hydroboration, and superelectrophilic activation pathways. rsc.orgrsc.orgresearchgate.net |

| CBS-QB3 | Thermochemistry & Kinetics | Accurate calculation of reaction enthalpies and activation energies for nucleophilic additions. semanticscholar.org |

| Neural Networks | Reaction Prediction | Identification of potential electron sources and sinks to predict reaction mechanisms. frontiersin.org |

Role of this compound as a Versatile Intermediate in Complex Molecule Synthesis (e.g., Natural Products)

Cyclohexene derivatives, including the this compound framework, are crucial building blocks in the synthesis of complex molecules, particularly natural products and medicinally relevant compounds. researchgate.netazjm.org The cyclohexenone core is a key intermediate in the synthesis of a wide array of biologically active substances. google.comresearchgate.net

For example, optically active cyclohexenone derivatives serve as vital intermediates for synthesizing natural products like zeaxanthin (B1683548) analogs, which belong to the carotenoid class. azjm.org The synthesis of the cyclohexene core of antibiotics such as anthracyclines and milbemycins has also been achieved using reactions that form substituted cyclohexene structures. azjm.org Ferrier's carbocyclization reaction, which produces optically pure cyclohexanones from aldohexoses, provides a powerful route to chiral and highly oxygenated cyclohexane (B81311) building blocks for natural product synthesis. elsevierpure.com